![molecular formula C14H23NO B14625670 Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- CAS No. 57734-96-0](/img/structure/B14625670.png)
Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of N-substituted piperidines . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions
Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atom in the bicyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: N-alkyl or N-acyl derivatives.
科学研究应用
Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- involves its interaction with specific molecular targets, such as muscarinic receptors. The compound acts as a partial agonist, binding to the receptor and inducing a conformational change that activates downstream signaling pathways . This interaction can modulate various physiological processes, including neurotransmission and muscle contraction .
相似化合物的比较
Similar Compounds
3-Quinuclidinone: A closely related compound with similar structural features and chemical properties.
Quinuclidine: The parent compound from which Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- is derived.
1-Azabicyclo[2.2.2]octane: Another bicyclic compound with a similar ring system but lacking the ketone functional group.
Uniqueness
Methanone, 1-azabicyclo[2.2.2]oct-3-ylcyclohexyl- is unique due to the presence of the ketone functional group, which imparts distinct reactivity and potential biological activity. This functional group allows for a variety of chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .
属性
CAS 编号 |
57734-96-0 |
|---|---|
分子式 |
C14H23NO |
分子量 |
221.34 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]octan-3-yl(cyclohexyl)methanone |
InChI |
InChI=1S/C14H23NO/c16-14(12-4-2-1-3-5-12)13-10-15-8-6-11(13)7-9-15/h11-13H,1-10H2 |
InChI 键 |
ZCPIJTWFTVKSPH-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(=O)C2CN3CCC2CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)
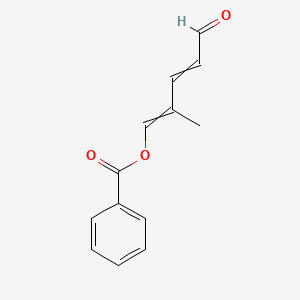
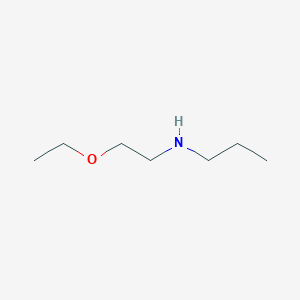
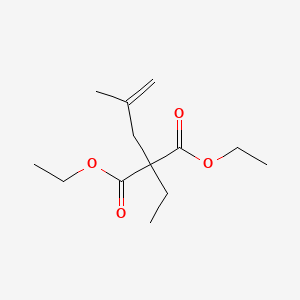
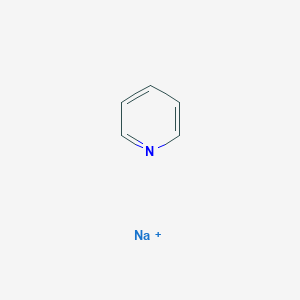
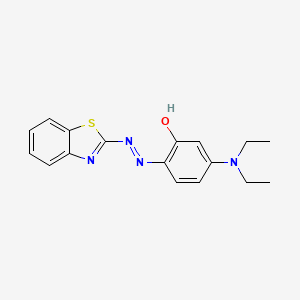
![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
![[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride](/img/structure/B14625638.png)
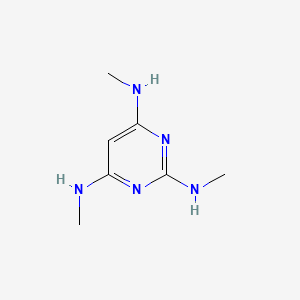
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl pentanoate](/img/structure/B14625651.png)
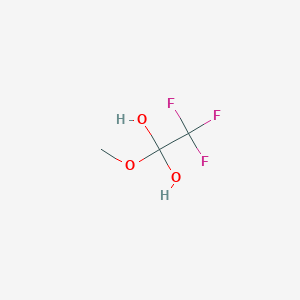
![Benzene, [(heptylthio)methyl]-](/img/structure/B14625657.png)
